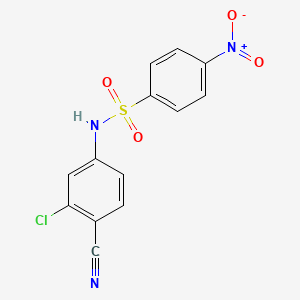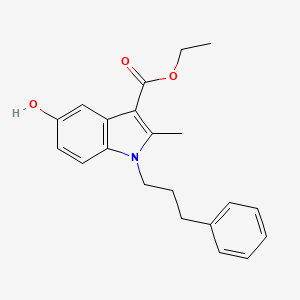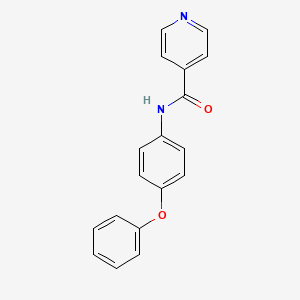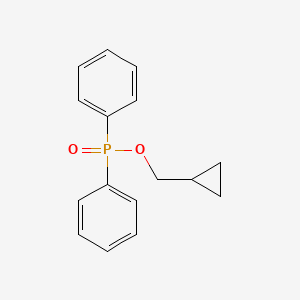
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide, also known as NCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in the proliferation and survival of cancer cells. The compound works by inhibiting the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells. This leads to the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, which is essential for the survival of cancer cells under hypoxic conditions.
Biochemical and Physiological Effects:
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in various tissues. This leads to the inhibition of the HIF-1α signaling pathway, which is essential for the survival of cancer cells under hypoxic conditions. The compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is its potent anticancer activity against various cancer cell lines. This makes it an excellent candidate for further development as a potential anticancer drug. However, one of the limitations of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is its solubility in aqueous solutions. This makes it difficult to administer the compound in vivo and limits its potential applications.
未来方向
There are several potential future directions for the study of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide. One of the most significant directions is the development of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration of the compound in vivo. Additionally, studies are needed to determine the potential side effects of the compound and its long-term safety profile. Another potential direction is the study of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as a potential treatment for various inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of the compound and its potential side effects.
合成方法
The synthesis of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide involves a series of chemical reactions that lead to the formation of the final product. The process starts with the reaction of 3-chloro-4-cyanophenylamine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This leads to the formation of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide as the final product. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
科学研究应用
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been shown to exhibit anti-inflammatory activity and has the potential to be used as a treatment for various inflammatory diseases.
属性
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-13-7-10(2-1-9(13)8-15)16-22(20,21)12-5-3-11(4-6-12)17(18)19/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSWSLXRZGSGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-fluorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5842197.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
![N-[2-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5842266.png)
